molecular formula C12H8FN5 B8177003 4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine

Cat. No.: B8177003
M. Wt: 241.22 g/mol
InChI Key: CLODUYRNZMIONW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine involves several steps. One common method includes the following steps :

    Starting Material: The synthesis begins with the preparation of 2-substituted 5-aminopyridine-4-carboxylic acids.

    Cyclization: These acids are then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or formamidine acetate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Formamide/Formamidine Acetate: Used for cyclization reactions.

    Fluorinating Agents: Used for introducing the fluoropyridinyl group.

Major Products

The major product formed from these reactions is this compound itself, with potential side products depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine is unique due to its high selectivity and potency as a MAP4K4 inhibitor. Its fluoropyridinyl group enhances its binding affinity and selectivity compared to other pyridopyrimidine derivatives .

Properties

IUPAC Name

6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN5/c13-10-5-7(3-4-15-10)8-1-2-9-11(18-8)12(14)17-6-16-9/h1-6H,(H2,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLODUYRNZMIONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CN=C2N)C3=CC(=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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